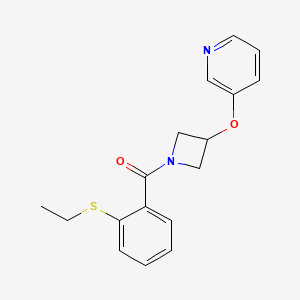
(2-(Ethylthio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an ethylthio group, a phenyl group, a pyridin-3-yloxy group, and an azetidin-1-yl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the methanone (a type of ketone) central group. The exact structure could be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These properties could include things like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (2-(Ethylthio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, focusing on six unique applications:
Herbicidal Activity
This compound has shown potential as a herbicide. It acts as a protoporphyrinogen oxidase (PPO) inhibitor, which is crucial for plant growth. By inhibiting PPO, it disrupts the synthesis of chlorophyll, leading to the death of weeds. This makes it a valuable candidate for developing new herbicides with high efficacy and crop safety .
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity. It can inhibit the growth of various fungal pathogens, making it a promising agent for agricultural and medical applications. Its mechanism involves disrupting the cell membrane integrity of fungi, leading to their death .
Antibacterial Applications
The compound has been studied for its antibacterial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibacterial agents to combat resistant bacterial infections .
Catalyst in Organic Synthesis
This compound can act as a catalyst in various organic synthesis reactions. Its unique structure allows it to facilitate reactions such as the formation of carbon-carbon bonds and the synthesis of complex organic molecules. This application is particularly valuable in the pharmaceutical industry for the development of new drugs .
Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for developing new anti-inflammatory drugs for treating conditions like arthritis and other inflammatory diseases .
Antioxidant Activity
The compound has demonstrated significant antioxidant activity. It can neutralize free radicals, which are harmful molecules that can cause cellular damage. This property is beneficial for developing new antioxidant therapies to protect against oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Anticancer Potential
Research has indicated that this compound may have anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. This makes it a promising candidate for developing new cancer therapies .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-ethylsulfanylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-22-16-8-4-3-7-15(16)17(20)19-11-14(12-19)21-13-6-5-9-18-10-13/h3-10,14H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWAUXSRXMBWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Ethylthio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

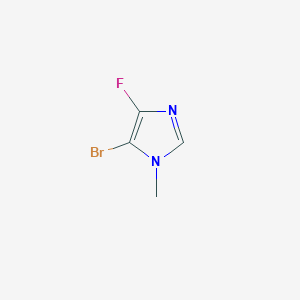
![Tert-butyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2880805.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2880806.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2880807.png)
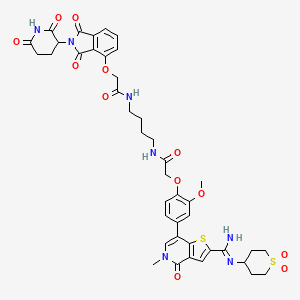
![Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate](/img/structure/B2880810.png)
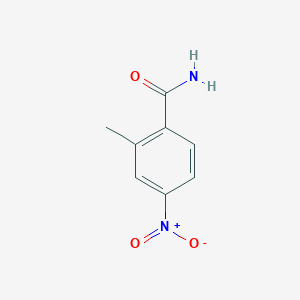
![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)
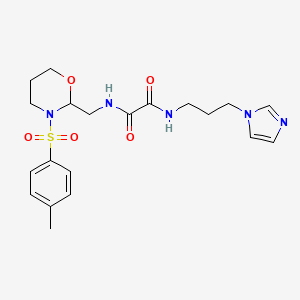
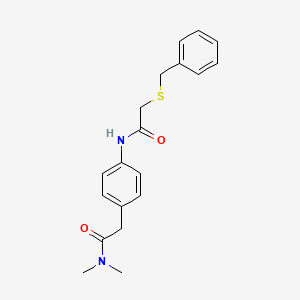

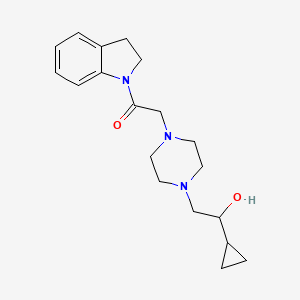
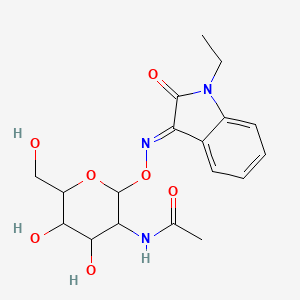
![2-Chloro-1-[4-(4-chloro-1-methylpyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)